molecular formula C7H14ClN3O B1459152 octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride CAS No. 1423028-11-8

octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride

Cat. No.: B1459152
CAS No.: 1423028-11-8
M. Wt: 191.66 g/mol
InChI Key: SHMXWJQDYVAMHC-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride is a bicyclic heterocyclic compound featuring fused pyrimidine and piperazine rings. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;/h6,8H,1-5H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMXWJQDYVAMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Fusion Approach

According to patent disclosures on pyrimido-pyridazinone and related compounds, the bicyclic core is often synthesized by intramolecular cyclization reactions involving piperazine derivatives and pyrimidine precursors under controlled conditions. The key steps include:

  • Reaction of substituted piperazine with pyrimidine derivatives bearing reactive groups (e.g., halides, esters).
  • Heating in suitable solvents such as dichloromethane or polar aprotic solvents at temperatures ranging from room temperature to reflux conditions (up to 130 °C) to promote ring closure.
  • Use of catalysts like palladium complexes or acid catalysts to facilitate cyclization.

For example, a reaction system heated at 130 °C for 6 hours under reflux yields bicyclic intermediates that are purified by silica gel column chromatography, achieving yields around 68-70%.

Functional Group Transformations

  • Introduction of the keto group at the 6-position is achieved by selective oxidation or acylation reactions on the bicyclic intermediate.
  • Substitution reactions on the piperazine nitrogen atoms allow for the introduction of various substituents, which can be further converted to hydrochloride salts by treatment with hydrochloric acid solutions.

In one method, solid intermediates are dissolved in dichloromethane and cooled to 0 °C, then treated with 4 mol/L hydrochloric acid (3 mL) with stirring for 10 minutes, followed by neutralization with saturated sodium bicarbonate, extraction, drying, and concentration to isolate the hydrochloride salt as a yellow solid.

Salt Formation

  • The hydrochloride salt is formed by direct treatment of the free base with hydrochloric acid in an organic solvent.
  • This step improves the compound’s crystalline properties and pharmacokinetic profile.

Representative Experimental Procedure (Summarized)

Step Reagents/Conditions Description Yield/Outcome
1 Piperazine derivative + Pyrimidine precursor Heated at 130 °C in oil bath for 6 hours under reflux Bicyclic intermediate formed (68-70% yield)
2 Dichloromethane, cooled to 0 °C, 4 mol/L HCl (3 mL) Stirred for 10 minutes to form hydrochloride salt Formation of hydrochloride salt as yellow solid
3 Saturated sodium bicarbonate, extraction with dichloromethane and water Neutralization and purification Pure hydrochloride salt isolated after drying and rotary evaporation

Research Findings and Notes

  • The reaction conditions such as temperature, solvent choice, and acid concentration significantly affect the yield and purity of the hydrochloride salt.
  • Silica gel column chromatography is commonly employed for purification of intermediates and final products.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR at 500 MHz) confirms the structural integrity of the synthesized compound, showing characteristic chemical shifts for the bicyclic ring protons and substituents.
  • The hydrochloride salt form enhances the compound's stability and solubility, which is critical for pharmaceutical applications.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Remarks
Solvent Dichloromethane, polar aprotic solvents Good solubility and reaction medium
Temperature 0 °C (acid addition), 130 °C (cyclization) Controlled heating essential for ring closure
Acid Concentration 4 mol/L HCl For salt formation and protonation
Reaction Time 6 hours (cyclization), 10 minutes (acid treatment) Ensures complete reaction and salt formation
Purification Method Silica gel column chromatography High purity product obtained
Yield 68-70% for cyclization step Moderate to good yield

Chemical Reactions Analysis

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of octahydro-1H-pyrimido[1,6-a]piperazin-6-one exhibit significant anticancer properties. A study highlighted the synthesis of Mannich bases derived from this compound, which showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and WiDr (colon cancer) cells. The IC50 values for some derivatives were reported to be less than 10 μM, indicating strong cytotoxic effects .

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Studies suggest that it can act against a range of bacterial and fungal pathogens. The introduction of different substituents on the piperazine ring has been shown to enhance its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

3. Neuropharmacological Effects
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one has been explored for its potential neuropharmacological effects. Research indicates that derivatives may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Drug Design and Development

1. Prodrug Mechanism
The compound's structure allows it to be utilized as a prodrug, which can enhance bioavailability and therapeutic efficacy. The design involves modifying the molecule to improve solubility and facilitate controlled release of active pharmacological agents .

2. Structure-Activity Relationship (SAR) Studies
SAR studies on octahydro-1H-pyrimido[1,6-a]piperazin-6-one derivatives have provided insights into how structural modifications affect biological activity. Variations in substituents have been linked to changes in potency and selectivity towards specific biological targets, which is crucial for optimizing drug candidates .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDerivatives showed IC50 < 10 μM against MCF-7 cells.
Study BAntimicrobial EfficacyEnhanced activity against Gram-positive bacteria with specific substitutions.
Study CNeuropharmacologyPotential effects on neurotransmitter systems suggest applications in neurological disorders.

Comparison with Similar Compounds

Core Structural Features

The compound’s bicyclic framework resembles privileged substructures (e.g., pyrimido[1,6-a]benzimidazoles), which are known to bind promiscuously to biological targets due to their spatially defined substituent presentation . Below is a comparison of key structural analogs:

Compound Name Core Structure Key Substituents Biological Activity
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one HCl Pyrimido-piperazine bicyclic system Hydrochloride salt, no aryl groups Limited data; inferred stability/solubility
Pyrimido[1,6-a]benzimidazole derivatives Pyrimido-benzimidazole fused system Aryl, thione, alkyl groups Anti-inflammatory (5–46% at 50 mg/kg), antiamoebic (IC₅₀ 1.82 µM)
Ofloxacin N-Oxide Hydrochloride Fluoroquinolone-piperazine hybrid Carboxylic acid, methylpiperazine Antibacterial (reference standard)

Pharmacological Profiles

  • Anti-inflammatory Activity : Pyrimido[1,6-a]benzimidazole thiones exhibit moderate activity (e.g., 46% inhibition at 50 mg/kg), attributed to their ability to modulate inflammatory mediators . The target compound’s lack of aryl groups may reduce efficacy but improve bioavailability.
  • Antiviral Activity : Pyrimido[1,6-a]benzimidazoles showed low activity against HIV, suggesting structural limitations in viral target engagement .
  • Antimicrobial Potential: Piperazine-containing analogs like ofloxacin derivatives are potent antibacterials, implying that the hydrochloride salt of the target compound may enhance membrane penetration .

Key Research Findings and Limitations

Privileged Substructure Advantage

The bicyclic pyrimido-piperazine system aligns with privileged scaffolds that mimic protein surface elements (e.g., β-turns), enabling broad receptor interactions . However, the absence of aromatic substituents in the target compound may limit its binding affinity compared to aryl-rich analogs like pyrimido-benzimidazoles.

Bioavailability Considerations

Hydrochloride salts improve aqueous solubility, a critical factor for oral administration. This contrasts with neutral pyrimido-benzimidazoles, which may require formulation adjuvants for optimal delivery .

Gaps in Data

Direct pharmacological studies on the target compound are absent in reviewed literature. Most inferences derive from structurally related molecules, necessitating further experimental validation.

Biological Activity

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a unique bicyclic structure that allows for various chemical modifications. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. The compound can be synthesized through several methods, including multi-component reactions and traditional organic synthesis techniques.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to octahydro-1H-pyrimido[1,6-a]piperazin-6-one. For instance, derivatives of piperazine have demonstrated significant antiviral activity against various viruses. Research indicates that such compounds can inhibit viral replication and enhance host immune responses.

A notable study reported that certain piperazine derivatives exhibited protective activities against viral infections, with efficacy comparable to established antiviral agents . The mechanism of action is believed to involve interaction with viral proteins, potentially disrupting their function.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Several studies have indicated that analogs of octahydro-1H-pyrimido[1,6-a]piperazin-6-one exhibit cytotoxic effects on cancer cell lines. For example, Mannich bases derived from this compound class have shown promising results in inhibiting the growth of various cancer cell types .

The biological activity is often linked to the ability of these compounds to induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

Antimicrobial properties are another area of interest for this compound. Studies have documented its effectiveness against a range of bacterial strains. For instance, derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antiviral Efficacy

In a comparative study assessing the antiviral efficacy of various piperazine derivatives, this compound was tested against Tobacco Mosaic Virus (TMV). The compound exhibited a protective effect with an inhibition rate of approximately 56%, demonstrating its potential as an antiviral agent .

Study 2: Cytotoxicity Against Cancer Cells

A study focused on the cytotoxic effects of this compound on human leukemia cell lines revealed that concentrations as low as 10 µM resulted in significant cell death. The study concluded that the compound could be a lead candidate for further development in cancer therapeutics .

Summary of Biological Activities

Activity Type Efficacy Mechanism
AntiviralModerateDisruption of viral replication
AnticancerHighInduction of apoptosis
AntimicrobialSignificantInhibition of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of bicyclic heterocycles like this compound often involves cyclization reactions. For example, amidine hydrochlorides can react with ketones or aldehydes in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) under reflux conditions, followed by purification via recrystallization or chromatography . Key parameters to optimize include reaction temperature (e.g., 105–110°C for POCl3-mediated steps), solvent choice (dioxane for amine coupling), and stoichiometry of reagents like sulfonyl chlorides . Elemental analysis and LC-MS are critical for confirming product composition .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, particularly when monitoring related impurities (e.g., hydrochlorides or N-oxides, as seen in pharmacopeial standards) . Residual solvents can be quantified using gas chromatography (GC), while stability studies under accelerated conditions (40°C/75% RH) should employ mass spectrometry (LC-MS) to detect degradation products . Buffer systems (e.g., ammonium acetate at pH 6.5) are essential for method development .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions when characterizing the compound’s resonating forms?

  • Methodological Answer : The pyrimido[1,6-a]piperazine nucleus exhibits resonance due to delocalized electrons, leading to complex <sup>1</sup>H and <sup>13</sup>C NMR spectra. To resolve ambiguities:

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental data with computational models (DFT calculations) of possible resonating structures .
  • Validate tautomeric forms using X-ray crystallography (e.g., SHELXL refinement) .

Q. What strategies are effective for determining the crystal structure of this compound, especially in the context of polymorphism?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard . For polymorph screening:

  • Crystallize the compound from multiple solvents (e.g., ethanol, acetonitrile).
  • Use differential scanning calorimetry (DSC) to identify thermal transitions.
  • Employ synchrotron radiation for high-resolution data on metastable forms .

Q. How does the compound’s scaffold align with privileged substructures in medicinal chemistry, and what implications does this have for structure-activity relationship (SAR) studies?

  • Methodological Answer : The bicyclic piperazine-pyrimidine core is a privileged scaffold due to its ability to mimic protein β-turns and engage diverse targets . For SAR:

  • Introduce substituents at the piperazine nitrogen (e.g., aryl groups) to modulate receptor binding.
  • Evaluate bioavailability via LogP calculations and in vitro permeability assays (Caco-2).
  • Use combinatorial libraries to test substituent spatial arrangements .

Methodological Considerations for Experimental Design

Q. What frameworks (e.g., PICO, FINER) are applicable when designing studies to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • PICO : Define Population (e.g., enzyme/receptor target), Intervention (compound derivatives), Comparison (existing inhibitors), and Outcome (IC50, binding affinity).
  • FINER : Ensure studies are Feasible (e.g., scalable synthesis), Novel (untested substituents), and Ethical (ADMET profiling prior to in vivo work) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride
Reactant of Route 2
octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride

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